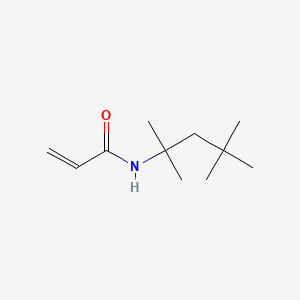

N-tert-Octylacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-7-9(13)12-11(5,6)8-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDNVESFWXDNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027564 | |

| Record name | N-tert-Octylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4223-03-4 | |

| Record name | tert-Octylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4223-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Octylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Octylacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-tert-Octylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1,3,3-tetramethylbutyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TERT-OCTYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7G677BFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-tert-Octylacrylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Octylacrylamide (N-t-OAA), a versatile hydrophobic monomer. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and polymerization, and visualizes key chemical processes.

Core Data Presentation

Quantitative information for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4223-03-4 | |

| Molecular Formula | C₁₁H₂₁NO | |

| Molecular Weight | 183.29 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 63-64 °C | |

| Boiling Point | 301.5 °C at 760 mmHg | |

| Density | 0.867 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water. | [1] |

| IUPAC Name | N-(1,1,3,3-tetramethylbutyl)prop-2-enamide |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of this compound are provided below. These protocols are foundational for researchers working with this monomer.

Synthesis of this compound via the Ritter Reaction

The industrial synthesis of this compound is commonly achieved through the Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation.[2]

Materials:

-

Diisobutylene (2,4,4-trimethyl-1-pentene)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., glacial acetic acid)

-

Ice water

-

Sodium carbonate (Na₂CO₃) solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diisobutylene in an equal volume of an anhydrous solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric excess of acrylonitrile to the cooled solution.

-

With vigorous stirring, add concentrated sulfuric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition of sulfuric acid is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing ice water to precipitate the crude this compound.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

-

Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Free Radical Polymerization of this compound

This protocol describes a general method for the free radical polymerization of this compound in a solution, which is a common method for producing polymers for various applications.

Materials:

-

This compound (monomer)

-

AIBN (Azobisisobutyronitrile) or other suitable free radical initiator

-

Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)

-

Nitrogen or Argon gas

-

A non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

In a Schlenk flask, dissolve the desired amount of this compound and a catalytic amount of AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen can inhibit free radical polymerization.

-

Place the flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed with stirring for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred non-solvent.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Mechanism of the Ritter Reaction for this compound Synthesis.

Caption: Experimental Workflow for Synthesis and Polymerization.

References

An In-Depth Technical Guide to the Solubility of N-tert-Octylacrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Octylacrylamide, a key monomer in various polymerization processes. While specific quantitative solubility data is sparse in publicly available literature, this document compiles qualitative solubility information, outlines a detailed experimental protocol for determining solubility, and presents visual workflows for solubility testing and polymerization applications.

Introduction to this compound

This compound (tOAA) is a hydrophobic monomer utilized in the synthesis of polymers for a range of applications, including personal care products, coatings, and adhesives. Its bulky, hydrophobic tert-octyl group significantly influences its solubility and the properties of the resulting polymers. Understanding its solubility in various organic solvents is crucial for optimizing polymerization reactions, purification processes, and the formulation of polymer-based products.

Solubility Profile of this compound

This compound is generally characterized as being soluble in a variety of organic solvents while exhibiting limited solubility in water. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| General Organic Solvents | Soluble | [3][4] |

| Water | Limited Solubility (1.01 g/L at 20°C) |

Note: The lack of precise, quantitative solubility data across a range of temperatures highlights a knowledge gap in the existing literature. The experimental protocol detailed in the following section provides a methodology to systematically determine these values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is adapted from standard laboratory procedures for determining the solubility of solid compounds.[1][2][3][5]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), using the calculated mass of the solute and the known volume of the solvent used.

-

Visualizing Experimental and Synthetic Workflows

To further aid in the understanding of the processes involving this compound, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Role of this compound in RAFT Polymerization.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains a key area for future research, the qualitative information and detailed experimental protocol presented herein offer valuable resources for scientists and researchers. The provided workflows for solubility determination and polymerization serve as practical visual aids for laboratory and developmental work involving this versatile monomer.

References

N-tert-Octylacrylamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research and development setting. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with the manufacturer's most current SDS and established institutional safety protocols.

Introduction

N-tert-Octylacrylamide (CAS No. 4223-03-4) is a hydrophobic acrylamide (B121943) derivative used in the synthesis of polymers with applications in various fields, including personal care products and industrial coatings.[1][2] As with all acrylamide-based compounds, a thorough understanding of its potential hazards and strict adherence to safety protocols are essential to minimize risk to laboratory personnel. This guide provides an in-depth overview of the known safety information, handling precautions, and relevant toxicological context for this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute toxicity - Oral, Category 4 (H302): Harmful if swallowed .[3][4][5][6] Some sources also indicate that it may be irritating to the eyes, skin, and respiratory system.[7]

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[3][4][5]

-

P270: Do not eat, drink or smoke when using this product.[3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][5]

-

Toxicological Profile

Specific quantitative toxicological data for this compound is limited in publicly available literature. Much of the concern regarding its toxicity stems from the known hazards of the parent compound, acrylamide.

Acute Toxicity:

The primary known hazard is acute oral toxicity.[3][4][5] While a specific LD50 is not consistently reported for this compound, the H302 classification indicates a potential for harm if ingested. For a copolymer containing octylacrylamide, an acute oral LD50 in rats was reported to be greater than 2300 mg/kg.[8] An acute dermal LD50 in rabbits for the same copolymer was greater than 2000 mg/kg.[8]

Chronic Toxicity, Mutagenicity, and Carcinogenicity:

There is no specific data available for the chronic toxicity, mutagenicity, or carcinogenicity of this compound. However, the parent compound, acrylamide, is a known neurotoxin and is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). The carcinogenicity of acrylamide is believed to be dependent on its metabolism to the epoxide metabolite, glycidamide (B1671898), which can form DNA adducts.

Reproductive Toxicity:

Studies on acrylamide have shown it to have reproductive toxicity in animal models, affecting both male and female fertility.[3][9] For instance, acrylamide has been shown to reduce sperm count and increase abnormal sperm morphology in male mice and can lead to adverse effects on female reproductive organs and progesterone (B1679170) production.[3][10] The mechanism may involve the nitric oxide synthase (NOS) signaling pathway.[10] It is prudent to assume that this compound may pose similar reproductive hazards until specific data is available.

Summary of Toxicological Data

| Endpoint | This compound | Acrylamide (for reference) |

| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed.[3][4][5][6] LD50 (copolymer, rat): >2300 mg/kg.[8] | LD50 (rat): 354 mg/kg.[11] |

| Acute Dermal Toxicity | LD50 (copolymer, rabbit): >2000 mg/kg.[8] | Harmful in contact with skin. |

| Acute Inhalation Toxicity | No data available. | Harmful if inhaled. |

| Skin Irritation | Causes skin irritation.[6][7] | May cause skin irritation. |

| Eye Irritation | Causes serious eye irritation.[6][7] | May cause eye irritation. |

| Carcinogenicity | No data available. | IARC Group 2A: Probably carcinogenic to humans. Induces tumors in animal studies.[12] |

| Mutagenicity | No data available. | Evidence of genotoxicity. |

| Reproductive Toxicity | No data available. | Known reproductive toxicant in animal studies, affecting fertility in both males and females.[3][9][10] |

| Neurotoxicity | No data available. | Known neurotoxin. |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is scarce, its toxicological profile would be evaluated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).[4][7] These guidelines are internationally accepted for assessing the safety of chemicals.[4][7]

Acute Oral Toxicity (OECD 420, 423, or 425)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology (based on OECD 423 - Acute Toxic Class Method):

-

Test Animals: Typically, young adult female rats are used.[13]

-

Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[5]

-

Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.[1][13]

-

Dose Administration: The substance is administered as a single oral dose via gavage.[1][5] Dosing is performed in a stepwise manner using a defined set of dose levels (e.g., 5, 50, 300, 2000 mg/kg).[13]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[1]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

-

Repeated Dose Dermal Toxicity (OECD 410)

-

Objective: To evaluate the potential for adverse effects from repeated dermal exposure over a 21/28-day period.

-

Methodology:

-

Test Animals: Typically rats, rabbits, or guinea pigs.

-

Dose Application: The test substance is applied daily to a shaved area of the skin for 6 hours per day, 7 days a week.

-

Observation: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are monitored weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis.

-

Pathology: A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To assess the mutagenic potential of a substance.

-

Methodology:

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).

-

Exposure: The bacterial strains are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the negative control.

-

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards and data gaps, a cautious approach to handling this compound is warranted.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation exposure.[3][4]

-

An eyewash station and safety shower must be readily accessible.[14]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[3][4] A face shield may be necessary for splash-prone operations.

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][14]

First Aid Measures

-

If Swallowed: Rinse mouth with water.[3][4] Do NOT induce vomiting. Seek immediate medical attention.[3]

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air.[3][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Some sources recommend refrigeration (0-10°C).[5][16] Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Potential Toxicity Pathway (Hypothetical, based on Acrylamide)

Caption: A hypothetical mechanism of toxicity for this compound, based on the known pathways of acrylamide.

References

- 1. oecd.org [oecd.org]

- 2. Acrylamide and Its Metabolite Glycidamide Induce Reproductive Toxicity During In Vitro Maturation of Bovine Oocytes [mdpi.com]

- 3. Reproductive toxicity of acrylamide and related compounds in mice--effects on fertility and sperm morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medboundhub.com [medboundhub.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Page loading... [guidechem.com]

- 7. oecd.org [oecd.org]

- 8. This compound - Pharos [pharos.habitablefuture.org]

- 9. Reproductive toxicity associated with acrylamide treatment in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reproductive toxicity in acrylamide-treated female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nihs.go.jp [nihs.go.jp]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

Hydrophobic Properties of Poly(N-tert-Octylacrylamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-tert-Octylacrylamide) (POAA) is a synthetic polymer that has garnered significant interest within the scientific and industrial communities due to its pronounced hydrophobic characteristics. The defining feature of POAA is the bulky and hydrophobic tertiary-octyl group attached to the nitrogen atom of the acrylamide (B121943) monomer. This structure imparts excellent water resistance, flexibility, and adhesion to the polymer, making it a valuable component in a variety of formulations.[1] In the realm of drug development, the hydrophobic nature of POAA is particularly advantageous for the encapsulation and controlled release of poorly water-soluble therapeutic agents.

This technical guide provides a comprehensive overview of the hydrophobic properties of poly(this compound), including its synthesis, characterization, and potential applications, with a focus on providing researchers and drug development professionals with the detailed information necessary to leverage this polymer's unique attributes.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) is typically achieved through free-radical polymerization of the this compound (OAA) monomer. For greater control over the polymer's molecular weight and architecture, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method.[2]

Monomer Synthesis: this compound (OAA)

The this compound monomer can be synthesized via a Ritter-type reaction between acrylonitrile (B1666552) and 2,4,4-trimethyl-1-pentene (B89804) (a dimer of isobutylene) in the presence of a strong acid catalyst, such as 65% sulfuric acid.

Polymerization of OAA via RAFT

RAFT polymerization allows for the synthesis of POAA homopolymers with good control over molecular weight and a narrow molecular weight distribution (Đ < 1.22).[2] The polymerization is typically carried out in an organic solvent such as 1,4-dioxane, using a suitable RAFT agent (e.g., a trithiocarbonate) and a radical initiator (e.g., AIBN).[2]

Characterization of Hydrophobic Properties

The hydrophobicity of a polymer is a critical parameter that dictates its interaction with aqueous environments and its suitability for various applications. For poly(this compound), its hydrophobic nature is a direct consequence of the bulky aliphatic side chain.

Quantitative Data Summary

| Property | Polymer | Value | Reference |

| Glass Transition Temperature (Tg) | Poly(this compound) | 67 - 83 °C | [2] |

| Surface Energy | Poly(N-tert-butylacrylamide) | 29.0 - 31 mJ/m² | [3] |

| Calculated Water Contact Angle | Poly(N-tert-butylacrylamide) | ~74.5° | [3] |

Note: Poly(N-tert-butylacrylamide) is a structurally similar polymer, and its properties are included here as an estimate of the expected hydrophobicity of Poly(this compound).

Thermoresponsive Behavior of POAA Copolymers

When copolymerized with hydrophilic monomers, poly(this compound) can impart thermoresponsive behavior to the resulting copolymer in certain solvents. For instance, POAA can be used as a steric stabilizer for the dispersion polymerization of N,N-dimethylacrylamide in n-alkanes, where it exhibits Upper Critical Solution Temperature (UCST)-type behavior.[2] This means the polymer is soluble at higher temperatures and insoluble at lower temperatures, a phenomenon driven by the hydrophobic interactions of the POAA block.

Applications in Drug Delivery

The hydrophobic nature of poly(this compound) makes it a promising candidate for various applications in drug delivery, particularly for the formulation of poorly water-soluble drugs.

Micellar Drug Delivery

Amphiphilic block copolymers containing a hydrophobic POAA block and a hydrophilic block can self-assemble in aqueous solutions to form micelles. These micelles consist of a hydrophobic core, formed by the POAA chains, which can encapsulate hydrophobic drugs, and a hydrophilic corona that provides stability in aqueous environments. This encapsulation can improve the solubility, stability, and bioavailability of the encapsulated drug.

Controlled Release Formulations

The hydrophobic matrix of POAA-based polymers can be used to control the release of incorporated drugs. Drug release from such a matrix is typically governed by diffusion through the polymer and/or degradation of the polymer matrix. By tuning the properties of the polymer, such as its molecular weight and copolymer composition, the drug release profile can be tailored to achieve a desired therapeutic effect.

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

Materials:

-

This compound (OAA) monomer

-

Trithiocarbonate RAFT agent (e.g., 2-dodecylsulfonyl-2-methylpropionic acid)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

-

1,4-Dioxane (solvent)

-

Nitrogen gas

-

Round-bottom flask with a magnetic stir bar

-

Oil bath

Procedure:

-

In a round-bottom flask, dissolve the OAA monomer, RAFT agent, and AIBN in 1,4-dioxane.

-

De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 1-5 hours).

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Measurement of Water Contact Angle

Materials:

-

Polymer film cast on a solid substrate (e.g., glass slide)

-

Goniometer

-

High-purity water

-

Microsyringe

Procedure:

-

Prepare a thin, uniform film of the polymer on a clean, flat substrate by a suitable method (e.g., spin-coating, dip-coating, or solution casting).

-

Ensure the polymer film is completely dry and free of any surface contaminants.

-

Place the substrate with the polymer film on the goniometer stage.

-

Using a microsyringe, carefully dispense a small droplet of high-purity water onto the surface of the polymer film.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the goniometer software to measure the angle between the tangent to the droplet at the point of contact with the polymer surface and the polymer surface itself. This is the static water contact angle.

-

Repeat the measurement at several different locations on the film to ensure reproducibility and calculate the average contact angle.

Measurement of Water Uptake (Gravimetric Method)

Materials:

-

Dry polymer film of known dimensions

-

Analytical balance

-

Deionized water

-

Beaker

-

Lint-free tissue

-

Desiccator

Procedure:

-

Prepare a polymer film of a defined shape and size.

-

Dry the film in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Record the initial dry weight of the film (W_dry) using an analytical balance.

-

Immerse the dry film in a beaker containing deionized water at a constant temperature.

-

At predetermined time intervals, remove the film from the water.

-

Quickly and carefully blot the surface of the film with a lint-free tissue to remove excess surface water.

-

Immediately weigh the wet film (W_wet).

-

Return the film to the water to continue the measurement at subsequent time points.

-

Continue the measurements until the weight of the wet film becomes constant, indicating that equilibrium water uptake has been reached.

-

Calculate the percentage of water uptake at each time point using the following formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100

Visualizations

Caption: Workflow for the synthesis of Poly(this compound) via RAFT polymerization.

Caption: Logical diagram of the UCST-type thermoresponsive behavior of POAA-containing copolymers.

Caption: Self-assembly of a POAA-containing amphiphilic block copolymer into a drug-loaded micelle.

References

N-tert-Octylacrylamide Monomer: A Technical Guide to Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and analysis of N-tert-Octylacrylamide (t-OAA), a key monomer in the synthesis of specialty polymers. This document details common impurities, analytical methodologies for purity determination, and typical specifications for researchers, scientists, and drug development professionals.

Introduction to this compound (t-OAA)

This compound (CAS No. 4223-03-4) is a hydrophobic monomer utilized in the formulation of various polymers. Its bulky tertiary octyl group imparts unique properties to copolymers, including enhanced adhesion, flexibility, and water resistance. These characteristics make t-OAA a valuable component in the development of materials for personal care products, coatings, and adhesives. Given its application in sensitive areas, ensuring the purity of the t-OAA monomer is critical to the performance and safety of the final polymer product.

Synthesis and Potential Impurities

The primary industrial synthesis of this compound is achieved through the Ritter reaction.[1][2][3][4] This reaction involves the acid-catalyzed addition of a nitrile (acrylonitrile) to a carbocation precursor, which in the case of t-OAA is typically di-isobutylene (an isomer of which is 2,4,4-trimethyl-1-pentene).[3][5]

The synthesis route provides insight into the potential impurities that may be present in the final monomer product. These can be broadly categorized as unreacted starting materials, byproducts of the reaction, and degradation products.

Table 1: Potential Impurities in this compound

| Impurity Category | Specific Impurity | Rationale for Presence |

| Unreacted Starting Materials | Acrylonitrile | Incomplete reaction |

| Di-isobutylene (and its isomers) | Incomplete reaction | |

| Reaction Byproducts | Poly(this compound) oligomers | Spontaneous polymerization during synthesis or storage |

| Isomeric N-octylacrylamides | Rearrangement of the carbocation intermediate | |

| Degradation Products | Acrylic acid | Hydrolysis of the acrylamide (B121943) functionality |

A general workflow for the quality control of this compound monomer is depicted below.

Figure 1. Quality Control Workflow for t-OAA Monomer

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity of this compound. The typical purity specification for commercially available t-OAA is ≥ 95%.[][7]

Table 2: Typical Specifications for this compound

| Parameter | Specification |

| Purity (by GC) | ≥ 95.0%[8] |

| Appearance | White to off-white solid |

| Melting Point | 63-64 °C[] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of t-OAA and identifying volatile and semi-volatile impurities. Given the relatively non-polar nature of t-OAA compared to acrylamide, a direct injection method is often feasible.

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890/5973 or equivalent).

-

Column: A non-polar or mid-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Sample Preparation: Dissolve 10 mg of t-OAA in 1 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor. For higher accuracy, a calibrated method using a certified reference standard is recommended.

The following diagram illustrates the general workflow for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. N-Tertiary Octyl Acrylamide (TOA) - CAS 4223-03-4 | Vinati Organics [vinatiorganics.com]

- 7. polysciences.com [polysciences.com]

- 8. N-(1,1,3,3-Tetramethylbutyl)acrylamide | 4223-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Thermal Properties of N-tert-Octylacrylamide Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of N-tert-Octylacrylamide (tOA) polymers. Due to their unique characteristics, including hydrophobicity and flexibility, tOA-based polymers are gaining interest in various applications, from industrial coatings to advanced drug delivery systems. A thorough understanding of their thermal behavior is crucial for material selection, processing, and ensuring performance in their final application. This document summarizes key thermal parameters, details the experimental methodologies for their determination, and provides visual workflows for synthesis and analysis.

Core Thermal Properties of this compound Homopolymers

Poly(this compound) (PtOA) is a hydrophobic polymer with thermal properties that are significantly influenced by its molecular weight. The key thermal transitions for this homopolymer are summarized below.

Table 1: Thermal Properties of Poly(this compound) Homopolymer

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | 67 - 83 °C | Varies with the degree of polymerization (DP). For a DP of 22, the Tg is 67°C, increasing to 83°C for a DP of 99.[1] |

| Melting Temperature (Tm) | Data not available | As an amorphous polymer, a distinct melting point is not typically observed. The melting point of the this compound monomer is 63-64 °C.[2][3][4][] |

| Thermal Decomposition Temperature (Td) | Data not available | Specific TGA data for the homopolymer was not found in the reviewed literature. |

Thermal Properties of this compound Copolymers

Table 2: Thermal Properties of this compound Copolymers

| Copolymer System | Molar Ratio (tOA:Comonomer) | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (Td) (°C) | Analysis Method |

| This compound / Acrylic Acid / Methyl Methacrylate / Butylaminoethyl Methacrylate / Hydroxypropyl Methacrylate | Varied | Data not available | Data not available | Not specified |

| Poly(this compound-b-poly(N,N-dimethylacrylamide)) | Not specified | Data not available | Data not available | DSC |

Note: There is a significant gap in the publicly available literature regarding the specific thermal properties of various this compound copolymers. Further experimental investigation is required to populate a comprehensive database of these properties.

Experimental Protocols

Accurate determination of the thermal properties of polymers relies on standardized experimental procedures. The following sections detail the methodologies for the key thermal analysis techniques used for this compound polymers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point, such as indium.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure for amorphous polymers like PtOA involves a heat-cool-heat cycle to erase the thermal history of the material.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature well above its expected Tg (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min). This scan reveals the thermal history of the sample.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of this second scan.

-

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability and decomposition profile of a polymer.

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

-

Instrument Setup: The TGA instrument, which includes a high-precision microbalance, is tared before the sample is loaded.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study the thermal decomposition of the polymer. To study oxidative stability, the atmosphere can be switched to air or oxygen at a specific temperature.

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG curve).

Synthesis and Analysis Workflows

Visualizing the processes involved in the creation and characterization of this compound polymers can aid in understanding the key steps. The following diagrams, generated using the DOT language, illustrate the synthesis of the tOA monomer and a general workflow for the thermal analysis of its polymers.

Caption: Synthesis of this compound Monomer.

Caption: Experimental Workflow for Thermal Analysis.

References

- 1. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. polysciences.com [polysciences.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-Tertiary Octyl Acrylamide (TOA) - CAS 4223-03-4 | Vinati Organics [vinatiorganics.com]

Methodological & Application

Application Notes and Protocols for N-tert-Octylacrylamide RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the controlled polymerization of N-tert-Octylacrylamide (OAA) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for the synthesis of well-defined poly(this compound) (POAA) homopolymers with predictable molecular weights and low polydispersity, which are crucial for various applications, including in the development of novel drug delivery systems and personal care products.[1][2][3]

Introduction

This compound is a hydrophobic monomer used to produce polymers that offer enhanced flexibility, adhesion, and water resistance.[3] Conventional free-radical polymerization of OAA can lead to polymers with broad molecular weight distributions, limiting their performance in specialized applications. RAFT polymerization is a form of living radical polymerization that provides excellent control over the polymer architecture, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[1][4] This protocol is based on the successful RAFT solution polymerization of OAA in 1,4-dioxane (B91453) using a trithiocarbonate-based RAFT agent.[5][6]

Data Presentation

The following table summarizes the expected outcomes for the RAFT polymerization of this compound based on a target degree of polymerization (DP) of 100.

| Parameter | Value | Reference |

| Monomer | This compound (OAA) | [5][6] |

| RAFT Agent | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | [6] |

| Initiator | Azobisisobutyronitrile (AIBN) | [6] |

| Solvent | 1,4-Dioxane | [5][6] |

| Reaction Temperature | 70 °C | [5][6] |

| Reaction Time | 1 hour | [5][6] |

| Target Degree of Polymerization (DP) | 100 | [6] |

| [OAA]/[DDMAT] Molar Ratio | 100 | [6] |

| [DDMAT]/[AIBN] Molar Ratio | 10 | [6] |

| Solids Content | 40% w/w | [6] |

| Expected Polydispersity (Mw/Mn) | < 1.22 | [5] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the RAFT polymerization of this compound.

Materials:

-

This compound (OAA) monomer

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) RAFT agent

-

Azobisisobutyronitrile (AIBN) initiator

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas (N2)

-

Round-bottom flask with a magnetic stir bar

-

Rubber septum

-

Schlenk line or nitrogen manifold

-

Oil bath

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (OAA) (20.11 g, 0.11 mol), the DDMAT RAFT agent (0.40 g, 1.10 mmol), and AIBN (18.0 mg, 0.11 mmol).[6]

-

Solvent Addition: Add 1,4-dioxane (30.79 g) to the flask to achieve a 40% w/w solids concentration.[6]

-

Degassing: Seal the flask with a rubber septum and degas the reaction mixture by bubbling with nitrogen for at least 20 minutes with continuous magnetic stirring.[6] Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.[4][7]

-

Polymerization: Place the sealed flask in a preheated oil bath set to 70 °C.[6]

-

Reaction Monitoring: Allow the polymerization to proceed for 60 minutes.[6] To monitor the reaction progress, aliquots can be periodically withdrawn to determine monomer conversion (via 1H NMR) and molecular weight evolution (via Gel Permeation Chromatography).

-

Quenching: After the desired reaction time, quench the polymerization by exposing the hot reaction solution to air while rapidly cooling it to room temperature.[6]

-

Polymer Isolation and Purification: The resulting polymer can be isolated by precipitation in a non-solvent such as cold methanol (B129727) or hexane. The precipitate should then be collected by filtration and dried under vacuum to a constant weight.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

Caption: Workflow for this compound RAFT Polymerization.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Tertiary Octyl Acrylamide (TOA) - CAS 4223-03-4 | Vinati Organics [vinatiorganics.com]

- 3. polysciences.com [polysciences.com]

- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 5. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: Copolymerization of N-tert-Octylacrylamide with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers derived from N-tert-Octylacrylamide (TOA) and acrylic acid (AA). The resulting amphiphilic copolymers are of significant interest for various applications, including drug delivery, due to their unique combination of hydrophobic and hydrophilic properties.

Introduction

The copolymerization of a hydrophobic monomer, this compound (TOA), with a hydrophilic monomer, acrylic acid (AA), yields an amphiphilic copolymer with tunable properties. The bulky hydrophobic tert-octyl group from TOA and the carboxyl group from AA impart distinct functionalities to the polymer chain. These copolymers can self-assemble in aqueous media, forming micelles or nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and enabling controlled release. The acrylic acid units offer pH-sensitivity, allowing for targeted drug delivery in specific physiological environments.

While specific literature on the direct copolymerization of this compound and acrylic acid is limited, the following protocols and data are based on established principles of free-radical polymerization of similar acrylamide (B121943) and acrylate (B77674) monomers.

Experimental Protocols

Materials

| Material | Supplier | Grade | Notes |

| This compound (TOA) | Various | ≥95% | Can be synthesized if not commercially available. |

| Acrylic Acid (AA) | Sigma-Aldrich | 99% | Inhibitor should be removed before use. |

| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol (B129727) before use. |

| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% | Or other suitable solvent. |

| Methanol | Fisher Scientific | ACS Grade | For purification. |

| Diethyl Ether | Fisher Scientific | ACS Grade | For precipitation. |

Protocol 1: Synthesis of Poly(TOA-co-AA) via Free-Radical Solution Polymerization

This protocol describes a representative method for the synthesis of a poly(TOA-co-AA) copolymer. The monomer feed ratio can be varied to achieve copolymers with different properties.

1. Monomer and Initiator Preparation:

-

In a dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound (TOA) and acrylic acid (AA) in anhydrous 1,4-dioxane. A typical total monomer concentration is 10-20% (w/v).

-

Add the initiator, Azobisisobutyronitrile (AIBN), typically 0.1-1.0 mol% with respect to the total monomer content.

2. Degassing:

-

Seal the flask with a rubber septum and degas the solution by purging with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

3. Polymerization:

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 12-24 hours. The reaction time can be optimized based on conversion monitoring.

4. Purification:

-

After the reaction, cool the flask to room temperature.

-

Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as diethyl ether or cold methanol.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate to remove unreacted monomers and initiator.

-

Repeat the dissolution-precipitation step 2-3 times.

-

Dry the purified copolymer under vacuum at 40-50 °C to a constant weight.

Figure 1: Experimental workflow for the synthesis of Poly(TOA-co-AA).

Protocol 2: Determination of Monomer Reactivity Ratios

To understand the copolymerization behavior and predict the copolymer composition, the monomer reactivity ratios (rTOA and rAA) should be determined. This is typically done by performing a series of copolymerizations at low conversion (<10%) with varying initial monomer feed ratios.

1. Low Conversion Polymerization:

-

Prepare a series of reaction mixtures with different molar feed ratios of TOA to AA (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

-

Carry out the polymerization as described in Protocol 1, but for a shorter duration to ensure low monomer conversion.

-

Terminate the reactions by rapid cooling and addition of an inhibitor (e.g., hydroquinone).

2. Copolymer Composition Analysis:

-

Purify the copolymers as described in Protocol 1.

-

Determine the copolymer composition using techniques such as:

-

1H NMR Spectroscopy: Integrate the characteristic peaks of TOA (e.g., tert-octyl protons) and AA (e.g., backbone protons).

-

FTIR Spectroscopy: Use the ratio of the peak areas of the carbonyl groups.

-

Elemental Analysis: Determine the nitrogen content (from TOA) and calculate the molar ratio of the monomers in the copolymer.

-

3. Calculation of Reactivity Ratios:

-

Use the monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using methods like the Fineman-Ross or Kelen-Tüdös methods.

Data Presentation

Representative Copolymerization Data

The following table presents hypothetical data for the copolymerization of TOA and AA, which would be necessary for the determination of reactivity ratios.

| Feed Mol. Fraction of TOA (fTOA) | Feed Mol. Fraction of AA (fAA) | Copolymer Mol. Fraction of TOA (FTOA) | Copolymer Mol. Fraction of AA (FAA) |

| 0.10 | 0.90 | Data to be determined experimentally | Data to be determined experimentally |

| 0.30 | 0.70 | Data to be determined experimentally | Data to be determined experimentally |

| 0.50 | 0.50 | Data to be determined experimentally | Data to be determined experimentally |

| 0.70 | 0.30 | Data to be determined experimentally | Data to be determined experimentally |

| 0.90 | 0.10 | Data to be determined experimentally | Data to be determined experimentally |

Expected Copolymer Properties

| Property | Expected Trend with Increasing TOA content | Characterization Technique |

| Glass Transition Temperature (Tg) | Increase | Differential Scanning Calorimetry (DSC) |

| Molecular Weight (Mn, Mw) | Dependent on reaction conditions | Gel Permeation Chromatography (GPC) |

| Hydrophilicity | Decrease | Contact Angle Measurement |

| Critical Micelle Concentration (CMC) | Decrease | Fluorescence Spectroscopy (e.g., with pyrene (B120774) probe) |

| pH-Sensitivity | Decrease | Potentiometric Titration, Dynamic Light Scattering (DLS) |

Characterization Methods

A thorough characterization of the synthesized poly(TOA-co-AA) is crucial to understand its structure and properties.

Figure 2: Workflow for the characterization of Poly(TOA-co-AA).

Potential Applications in Drug Development

The amphiphilic and pH-responsive nature of poly(TOA-co-AA) makes it a promising candidate for various applications in drug development:

-

Drug Encapsulation and Delivery: The hydrophobic TOA domains can form the core of micelles in aqueous solutions, serving as a reservoir for poorly water-soluble drugs. The hydrophilic AA shell provides stability in aqueous environments.

-

pH-Responsive Drug Release: The carboxylic acid groups of the AA units will be deprotonated at physiological pH, leading to electrostatic repulsion and potential swelling of the polymer matrix. In the acidic environment of tumors or endosomes, these groups become protonated, which can trigger a conformational change and release of the encapsulated drug.

-

Bioadhesion: The carboxylic acid groups can form hydrogen bonds with mucosal surfaces, potentially increasing the residence time of a drug formulation at the site of administration.

Figure 3: Conceptual signaling pathway for drug delivery.

Conclusion

The copolymerization of this compound and acrylic acid presents a versatile platform for the development of novel amphiphilic polymers. While the specific experimental data for this copolymer system requires further investigation, the protocols and concepts outlined in these application notes provide a solid foundation for researchers to synthesize and characterize these promising materials for applications in drug delivery and other advanced fields. The tunability of the hydrophobic-hydrophilic balance and the inherent pH-sensitivity of these copolymers make them a subject of great interest for future research and development.

Application Notes and Protocols: N-tert-Octylacrylamide as a Steric Stabilizer in Dispersion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Octylacrylamide (t-OAM) is a hydrophobic monomer that, when polymerized, forms poly(this compound) (Pt-OAM). This polymer has emerged as an effective steric stabilizer in dispersion polymerization, a crucial technique for producing monodisperse polymer particles in the micrometer to nanometer range.[1] The bulky tert-octyl group provides a significant steric barrier, preventing particle aggregation and ensuring colloidal stability, particularly in non-polar or moderately polar continuous phases. This characteristic makes Pt-OAM an attractive stabilizer for various applications, including the synthesis of polymer nanoparticles for drug delivery systems, advanced coatings, and personal care products.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for a steric stabilizer in dispersion polymerization. The focus is on the synthesis of Pt-OAM macro-chain transfer agents (macro-CTAs) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and their subsequent use in the dispersion polymerization of a secondary monomer to form sterically stabilized nanoparticles.

Mechanism of Steric Stabilization

In dispersion polymerization, a monomer is soluble in the continuous phase, but the resulting polymer is not. As polymerization proceeds, the growing polymer chains precipitate and form nuclei. In the absence of a stabilizer, these nuclei would aggregate and flocculate. A steric stabilizer, such as Pt-OAM, adsorbs onto the surface of the forming particles. The solvated chains of the stabilizer extend into the continuous phase, creating a steric barrier that prevents the particles from approaching each other and coalescing. This process allows for the controlled growth of discrete, stable polymer particles.

Caption: Mechanism of steric stabilization by Pt-OAM chains.

Experimental Protocols

The following protocols are based on the synthesis of poly(this compound) as a macro-chain transfer agent (macro-CTA) and its subsequent use in the RAFT dispersion polymerization of N,N-dimethylacrylamide (DMAC) to form diblock copolymer nanoparticles.[3][4]

Protocol 1: Synthesis of Poly(this compound) Macro-CTA (POAA Macro-CTA)

This protocol describes the synthesis of a POAA homopolymer that can be used as a steric stabilizer.

Materials:

-

This compound (OAA)

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

-

1,4-Dioxane (B91453) (anhydrous)

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve OAA (e.g., 20.11 g, 0.11 mol), DDMAT RAFT agent (e.g., 0.40 g, 1.10 mmol, for a target degree of polymerization (DP) of 100), and AIBN (e.g., 18.0 mg, 0.11 mmol, maintaining a DDMAT/AIBN molar ratio of 10) in 1,4-dioxane (e.g., 30.79 g, to achieve 40% w/w solids).[3]

-

Seal the flask and degas the solution by bubbling with nitrogen for at least 20 minutes with continuous magnetic stirring.[3]

-

Immerse the flask in a preheated oil bath at 70 °C to initiate polymerization.[3]

-

Allow the polymerization to proceed for a set time (e.g., 60 minutes) to achieve a high but not full conversion, which helps in retaining the chain-end fidelity for subsequent chain extension.[5]

-

Quench the polymerization by exposing the reaction solution to air and cooling it to room temperature.[3]

-

The resulting POAA macro-CTA solution can be used directly or the polymer can be isolated by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.

Caption: Workflow for POAA Macro-CTA synthesis.

Protocol 2: RAFT Dispersion Polymerization of N,N-Dimethylacrylamide (DMAC) using POAA Macro-CTA

This protocol details the synthesis of POAA-PDMAC diblock copolymer nanoparticles where POAA acts as the steric stabilizer.

Materials:

-

POAA macro-CTA (from Protocol 1)

-

N,N-Dimethylacrylamide (DMAC)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

n-Heptane (or other suitable n-alkane)[3]

-

Nitrogen gas

Procedure:

-

In a reaction vessel, dissolve the POAA macro-CTA (e.g., 0.30 g, 18.8 µmol), DMAC monomer (e.g., 0.19 g, 1.88 mmol, for a target DP of 100), and AIBN (e.g., 0.30 mg, 1.88 µmol, maintaining a POAA/AIBN molar ratio of 10) in n-heptane (e.g., 1.95 g, to achieve 20% w/w solids).[3]

-

Seal the vessel and degas the mixture with nitrogen for at least 20 minutes while stirring.[3]

-

Place the vessel in a preheated oil bath at 70 °C to start the dispersion polymerization.[4]

-

Monitor the polymerization kinetics by taking aliquots at different time intervals and analyzing for monomer conversion using techniques like ¹H NMR spectroscopy.[4] Polymerization is typically complete within 5 hours.[6]

-

Once the desired conversion is reached, quench the reaction by exposing the solution to air and cooling to room temperature.[4]

-

The resulting dispersion of POAA-PDMAC nanoparticles can be characterized directly.

Caption: Workflow for RAFT dispersion polymerization.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of POAA macro-CTAs and the subsequent dispersion polymerization to form POAA-PDMAC nanoparticles.

Table 1: Characteristics of POAA Homopolymers Synthesized by RAFT Solution Polymerization. [5]

| Target DP | Reaction Time (min) | OAA Conversion (%) | Mn ( g/mol ) | Mw/Mn |

| 25 | 60 | >99 | 13,100 | 1.15 |

| 50 | 60 | >99 | - | - |

| 70 | 60 | - | - | - |

| 85 | 60 | >99 | - | - |

| 100 | 60 | - | - | - |

Note: Dashes indicate data not provided in the source material.

Table 2: Characteristics of POAA-PDMAC Diblock Copolymer Nanoparticles. [5][6]

| Diblock Composition | Solvent | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn | Z-average Diameter (nm) | DLS Polydispersity |

| POAA85-PDMAC25 | n-Heptane | >99 | 13,100 | 1.15 | 16 | 0.17 |

| POAA85-PDMAC50 | n-Heptane | - | - | - | 23 | <0.10 |

| POAA82-PDMAC100 | n-Heptane | - | 19,900 | 1.19 | 36 | - |

| POAA85-PDMAC250 | n-Heptane | - | - | ≤1.42 | 91 | <0.10 |

Note: Dashes indicate data not provided in the source material. Z-average diameter is a measure of the average particle size. DLS polydispersity is an indicator of the width of the particle size distribution.[7][8][9]

Applications in Drug Development

The use of this compound as a steric stabilizer opens up possibilities for creating well-defined, nano-sized polymer particles for drug delivery applications. The hydrophobic nature of the Pt-OAM stabilizer can be advantageous for encapsulating hydrophobic drugs within the core of the nanoparticles. The ability to control particle size by adjusting the degree of polymerization of the core-forming block is crucial for tuning the in vivo fate and biodistribution of the drug carriers.[6] Furthermore, the RAFT polymerization technique allows for the introduction of functional end-groups, which can be used for bioconjugation to target specific cells or tissues.

Conclusion

This compound is a versatile monomer for the synthesis of effective steric stabilizers for dispersion polymerization. The protocols provided herein, based on RAFT polymerization, offer a robust method for producing well-defined, sterically stabilized nanoparticles with controlled size and low polydispersity. These materials hold significant promise for advancements in various fields, including the development of novel drug delivery systems. The quantitative data presented demonstrates the high degree of control achievable with this system, making it an excellent choice for researchers and scientists in both academic and industrial settings.

References

- 1. polysciences.com [polysciences.com]

- 2. Cationic Sterically Stabilized Diblock Copolymer Nanoparticles Exhibit Exceptional Tolerance toward Added Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. Particle size distribution | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Particle Size Distribution: Particle Analyzers :: Microtrac [microtrac.com]

Application Notes and Protocols for N-tert-Octylacrylamide in Thermoresponsive Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-Octylacrylamide (NTOAM) in the synthesis of thermoresponsive polymers. Detailed protocols for polymerization, characterization, and application in drug delivery are included to facilitate research and development in this area.

Introduction to this compound (NTOAM) for Thermoresponsive Polymers

This compound (NTOAM) is a hydrophobic monomer that, when polymerized, can impart unique thermoresponsive properties to the resulting polymers. Poly(this compound) (PNTOAM) and its copolymers can exhibit either a Lower Critical Solution Temperature (LCST) in aqueous environments when copolymerized with hydrophilic monomers, or an Upper Critical Solution Temperature (UCST) in certain organic solvents. This "smart" behavior, where the polymer's solubility changes dramatically with temperature, makes NTOAM-based polymers highly attractive for a variety of applications, including controlled drug delivery, smart coatings, and hydrogel formation.

The bulky and hydrophobic tert-octyl group is key to the thermoresponsive behavior of NTOAM-containing polymers. In aqueous solutions of copolymers with hydrophilic monomers, this hydrophobic group drives the polymer to collapse and phase separate as the temperature increases, leading to LCST behavior. Conversely, in non-polar organic solvents, the polymer chains may be less soluble at lower temperatures and become more soluble as the temperature rises, exhibiting UCST behavior.

Data Presentation: Thermoresponsive Properties of NTOAM and Related Copolymers

The thermoresponsive behavior of polymers containing N-alkylacrylamides is highly tunable by copolymerization. The following tables summarize the quantitative data on the LCST of N-tert-butylacrylamide (a close structural analog to NTOAM) copolymers in aqueous solutions and the UCST of poly(tert-octylacrylamide) in various n-alkanes.

Table 1: Lower Critical Solution Temperature (LCST) of N-tert-butylacrylamide (TBA) Copolymers in Aqueous Solution [1]

| Comonomer | Mole Fraction of TBA in Copolymer | LCST (°C) |

| N-ethylacrylamide (EA) | 0.1 | ~75 |

| N-ethylacrylamide (EA) | 0.2 | ~60 |

| N-ethylacrylamide (EA) | 0.3 | ~48 |

| N-ethylacrylamide (EA) | 0.4 | ~35 |

| N,N-dimethylacrylamide (DMA) | 0.2 | ~80 |

| N,N-dimethylacrylamide (DMA) | 0.3 | ~65 |

| N,N-dimethylacrylamide (DMA) | 0.4 | ~50 |

| N,N-dimethylacrylamide (DMA) | 0.5 | ~38 |

Table 2: Upper Critical Solution Temperature (UCST) of Poly(tert-octylacrylamide) (POAA) Stabilizer in n-Alkanes for POAA₈₅-PDMAC₁₀₀ Nanoparticles

| n-Alkane Solvent | Cloud Point (°C) |

| n-Dodecane | ~35 |

| n-Tetradecane | ~55 |

| n-Hexadecane | ~65 |

Experimental Protocols

Protocol 1: Synthesis of NTOAM Copolymers via Free Radical Polymerization

This protocol describes the synthesis of a copolymer of this compound (NTOAM) and a hydrophilic comonomer (e.g., N,N-dimethylacrylamide, DMA) by conventional free radical polymerization in an organic solvent.[2]

Materials:

-

This compound (NTOAM)

-

N,N-dimethylacrylamide (DMA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Diethyl ether

-

Schlenk flask with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Oil bath

Procedure:

-

In a Schlenk flask, dissolve the desired molar ratio of NTOAM and DMA in anhydrous DMF. A typical total monomer concentration is 10-20% (w/v).

-

Add AIBN as the initiator. The amount of AIBN is typically 0.1-1.0 mol% with respect to the total monomer concentration.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while stirring.

-

Place the flask in a preheated oil bath at 70 °C and allow the polymerization to proceed for 12-24 hours under a positive pressure of inert gas.

-

After the polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.